4-(2-methyl-1H-imidazol-1-yl)benzoic acid
Overview
Description
4-(2-methyl-1H-imidazol-1-yl)benzoic acid is an imidazole derivative . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . Hadizadeh et al. synthesized 2-(2-(1H-imidazol-1-yl)ethyl)-4-(1-benzyl-2-(substituted thio)-1H-imidazol-5-yl)-5-(substituted carbonyl)-6-methyl-1, 4-dihydropyridine-3-substituted carboxylic acid and evaluated for antihypertensive potential in rats .Molecular Structure Analysis
The molecular formula of 4-(2-methyl-1H-imidazol-1-yl)benzoic acid is C15H12N2O2 . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Corrosion Inhibition
4-(2-methyl-1H-imidazol-1-yl)benzoic acid and related compounds have been investigated for their corrosion inhibition properties. Research by Rbaa et al. (2020) on new benzimidazole derivatives, including this compound, demonstrated their effectiveness in preventing steel corrosion in hydrochloric acid environments. The study utilized various techniques such as potentiodynamic polarization and impedance spectroscopy, revealing a high inhibitory efficiency (Rbaa et al., 2020).
Antimicrobial Activity
Dahiya (2008) conducted research on novel 3,5-diiodo-4-(2-methyl-1H-imidazol-5-yl)benzoic acid analogs, demonstrating potent antimicrobial activity against pathogenic fungi and moderate activity against certain bacteria. These findings suggest potential applications in combating microbial infections (Dahiya, 2008).
Detection of Ions
A study by Emandi et al. (2018) highlighted the use of imidazole-based chemosensors, including 4-(2-(5-(tert-butyl)-3-formyl-2-hydroxyphenyl)-1H-phenanthro[9,10-d]imidazol-1-yl)benzoic acid, for the reversible detection of cyanide and mercury ions. These compounds have potential applications in environmental monitoring and safety (Emandi et al., 2018).
Coordination Polymers
Research by Xu et al. (2009) involved the synthesis of coordination polymers using a similar compound, 4-[(1H-imidazol-4-yl)methylamino]benzoic acid. These polymers have significant thermal stability and potential applications in materials science and luminescent materials (Xu et al., 2009).
Cancer Treatment and Clinical Nursing
Du et al. (2022) utilized a related compound, 4-(1H-2-methylimidazol-1-yl)benzoic acid (HMIBA), in the synthesis of coordination polymers for potential applications in treating gliomas. Their study explored the impact of these compounds on cancer cell proliferation and signaling pathways, indicating their potential in medical applications (Du et al., 2022).
Safety And Hazards
Future Directions
Imidazole containing moiety occupied a unique position in heterocyclic chemistry . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This suggests that there is a great importance of heterocyclic ring containing drugs , and there is a need for the development of a new drug that overcomes the AMR problems .
properties
IUPAC Name |
4-(2-methylimidazol-1-yl)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-8-12-6-7-13(8)10-4-2-9(3-5-10)11(14)15/h2-7H,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MESQWWFGNOQOMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC=C(C=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501269139 | |
Record name | 4-(2-Methyl-1H-imidazol-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501269139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-methyl-1H-imidazol-1-yl)benzoic acid | |
CAS RN |
101184-11-6 | |
Record name | 4-(2-Methyl-1H-imidazol-1-yl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101184-11-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Methyl-1H-imidazol-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501269139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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